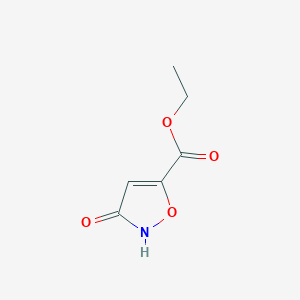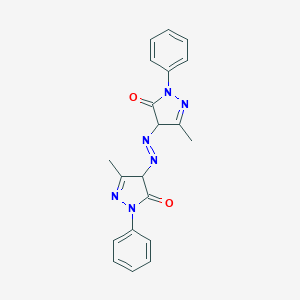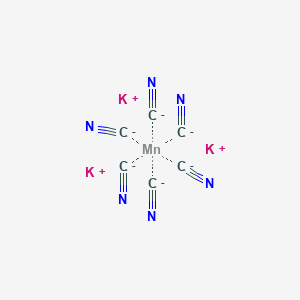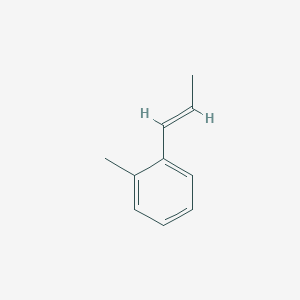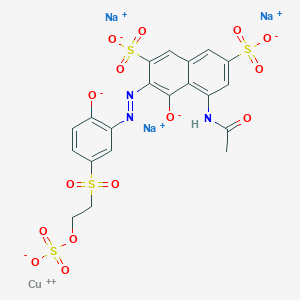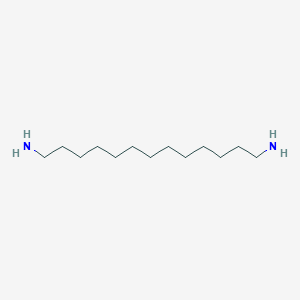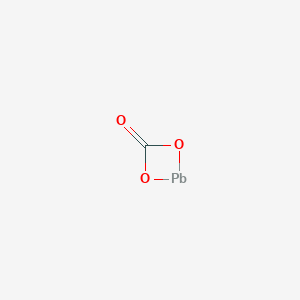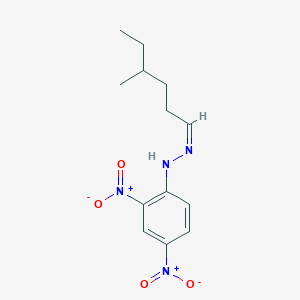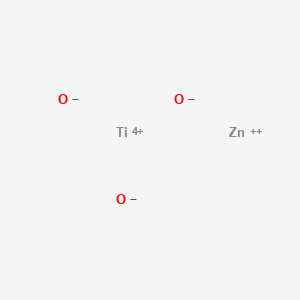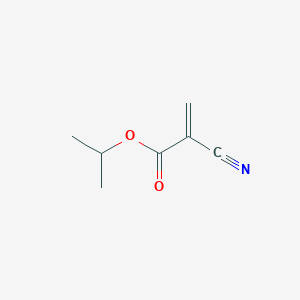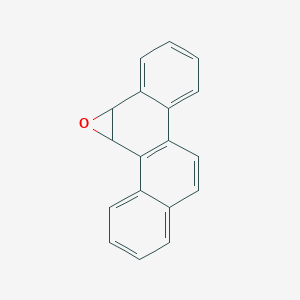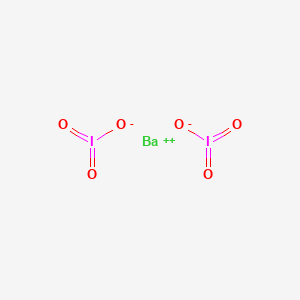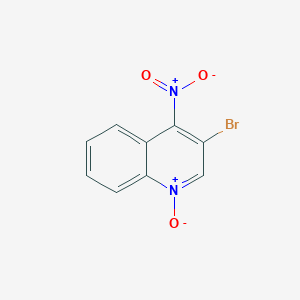
3-Bromo-4-nitroquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-nitroquinoline 1-oxide (BNQ) is a synthetic compound that has been widely used as a research tool in the field of cancer biology. It is a potent mutagen and carcinogen that induces DNA damage and promotes tumor formation in various animal models. BNQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mécanisme D'action
3-Bromo-4-nitroquinoline 1-oxide induces DNA damage by generating reactive oxygen species (ROS) that attack the DNA molecule. The ROS cause various types of DNA damage such as base modifications, single-strand breaks, and double-strand breaks. The DNA damage can lead to mutations and chromosomal aberrations that promote tumor formation. 3-Bromo-4-nitroquinoline 1-oxide has also been shown to inhibit DNA repair enzymes and to interfere with cell cycle regulation, leading to cell death or senescence.
Effets Biochimiques Et Physiologiques
3-Bromo-4-nitroquinoline 1-oxide has been shown to induce oxidative stress and inflammation in various cell types and tissues. It can activate signaling pathways that promote cell proliferation, survival, and migration. 3-Bromo-4-nitroquinoline 1-oxide has also been shown to affect the expression of genes involved in DNA damage and repair, cell cycle regulation, and apoptosis. In animal models, 3-Bromo-4-nitroquinoline 1-oxide has been shown to induce tumors in various organs such as the liver, lung, and skin.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-4-nitroquinoline 1-oxide is a potent mutagen and carcinogen that can induce DNA damage and promote tumor formation in various animal models. It is a useful research tool for studying the mechanisms of carcinogenesis and DNA damage and repair. However, its potency and toxicity also pose a risk for laboratory personnel and require careful handling and disposal. In addition, the use of 3-Bromo-4-nitroquinoline 1-oxide in animal experiments raises ethical concerns and requires careful consideration of the potential benefits and risks.
Orientations Futures
1. Development of 3-Bromo-4-nitroquinoline 1-oxide derivatives with improved specificity and potency for cancer therapy.
2. Investigation of the role of 3-Bromo-4-nitroquinoline 1-oxide-induced DNA damage in cancer stem cell biology.
3. Evaluation of the potential of 3-Bromo-4-nitroquinoline 1-oxide as a predictive biomarker for cancer risk and prognosis.
4. Identification of novel targets and pathways that are affected by 3-Bromo-4-nitroquinoline 1-oxide-induced DNA damage and repair.
5. Investigation of the potential of 3-Bromo-4-nitroquinoline 1-oxide as a tool for studying the effects of environmental toxins on cancer development.
Méthodes De Synthèse
3-Bromo-4-nitroquinoline 1-oxide can be synthesized by the reaction of 3-bromo-4-nitroaniline with sodium hydroxide and chloranil. The reaction yields a yellow crystalline compound that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
3-Bromo-4-nitroquinoline 1-oxide has been widely used as a research tool in the field of cancer biology. It is a potent mutagen and carcinogen that induces DNA damage and promotes tumor formation in various animal models. 3-Bromo-4-nitroquinoline 1-oxide has been used to study the mechanisms of DNA damage and repair, the role of oxidative stress in carcinogenesis, and the effects of environmental toxins on cancer development.
Propriétés
Numéro CAS |
14173-58-1 |
|---|---|
Nom du produit |
3-Bromo-4-nitroquinoline 1-oxide |
Formule moléculaire |
C9H5BrN2O3 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
3-bromo-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
Clé InChI |
KVCLQGSVAXXXDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



